molecular formula C14H18N2O5 B14550838 N-[(Benzyloxy)carbonyl]-L-alanyl-N-methylglycine CAS No. 62246-00-8

N-[(Benzyloxy)carbonyl]-L-alanyl-N-methylglycine

Cat. No.: B14550838
CAS No.: 62246-00-8
M. Wt: 294.30 g/mol
InChI Key: RTNIWPAPQRFWPL-JTQLQIEISA-N
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Description

N-[(Benzyloxy)carbonyl]-L-alanyl-N-methylglycine: is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl (carbamate) protecting group attached to the amino group of L-alanine, and a methyl group attached to the glycine residue. This compound is often used in peptide synthesis and serves as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-N-methylglycine typically begins with L-alanine and glycine.

    Protection of Amino Group: The amino group of L-alanine is protected using benzyl chloroformate in the presence of a base such as sodium hydroxide. This reaction forms N-[(Benzyloxy)carbonyl]-L-alanine.

    Coupling Reaction: The protected L-alanine is then coupled with N-methylglycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-scale equipment for synthesis and purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[(Benzyloxy)carbonyl]-L-alanyl-N-methylglycine can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, typically using hydrogenation with a palladium catalyst.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: L-alanyl-N-methylglycine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: N-[(Benzyloxy)carbonyl]-L-alanyl-N-methylglycine is used as a building block in the synthesis of peptides and proteins.

    Protecting Group: The benzyloxycarbonyl group serves as a protecting group for amino acids during peptide synthesis.

Biology:

    Enzyme Inhibition: The compound can be used to study enzyme inhibition, particularly proteases, by acting as a substrate or inhibitor.

Medicine:

    Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.

Industry:

    Biotechnology: The compound is used in the production of synthetic peptides for research and industrial applications.

Mechanism of Action

Mechanism: N-[(Benzyloxy)carbonyl]-L-alanyl-N-methylglycine exerts its effects primarily through its role as a peptide building block. The benzyloxycarbonyl group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon removal of the protecting group, the free amino group can participate in peptide bond formation.

Molecular Targets and Pathways:

    Proteases: The compound can interact with proteases, either as a substrate or inhibitor, affecting proteolytic pathways.

    Peptide Synthesis Pathways: It is involved in the pathways of peptide bond formation during synthetic processes.

Comparison with Similar Compounds

    N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-leucinal: A tripeptide with a similar benzyloxycarbonyl protecting group.

    N-[(Benzyloxy)carbonyl]-L-proline: Another peptide with a benzyloxycarbonyl group used in peptide synthesis.

Uniqueness:

    Structure: N-[(Benzyloxy)carbonyl]-L-alanyl-N-methylglycine is unique due to the presence of both L-alanine and N-methylglycine residues.

    Applications: Its specific structure makes it suitable for particular applications in peptide synthesis and enzyme inhibition studies.

Properties

CAS No.

62246-00-8

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

IUPAC Name

2-[methyl-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetic acid

InChI

InChI=1S/C14H18N2O5/c1-10(13(19)16(2)8-12(17)18)15-14(20)21-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,20)(H,17,18)/t10-/m0/s1

InChI Key

RTNIWPAPQRFWPL-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)N(C)CC(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)N(C)CC(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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